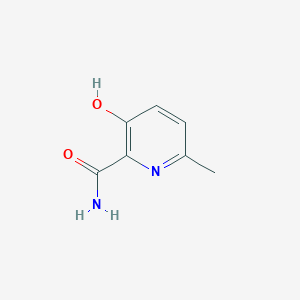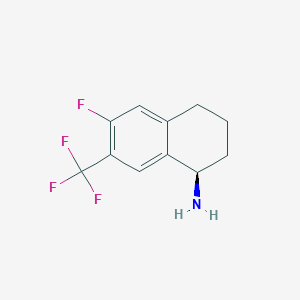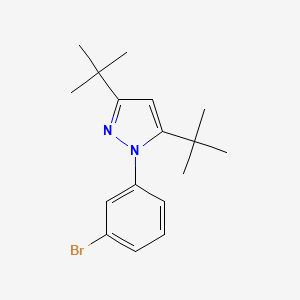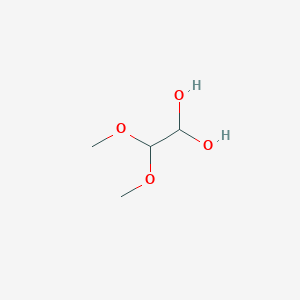
2,2-Dimethoxyethane-1,1-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethoxyethane-1,1-diol is an organic compound that belongs to the class of dialkyl ethers. It is a colorless, aprotic liquid that is miscible with water. This compound is known for its use as a solvent in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,2-Dimethoxyethane-1,1-diol can be synthesized through several methods. One common method involves the reaction of dimethyl ether with ethylene oxide in the presence of a Lewis acid catalyst such as boron trifluoride. The reaction proceeds as follows: [ \text{CH}_3\text{OCH}_3 + \text{CH}_2\text{CH}_2\text{O} \rightarrow \text{CH}_3\text{OCH}_2\text{CH}_2\text{OCH}_3 ]
Another method involves the Williamson ether synthesis, where 2-methoxyethanol is reacted with sodium to form the sodium salt of 2-methoxyethanol, which then reacts with chloromethane to produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves the reaction of dimethyl ether with ethylene oxide in the presence of a Lewis acid catalyst. This method is preferred due to its high yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethoxyethane-1,1-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include halides and alkoxides.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethoxyethane-1,1-diol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent in Grignard reactions, hydride reductions, and palladium-catalyzed reactions such as Suzuki and Stille couplings.
Biology: It is used in the preparation of various biological samples and as a solvent for oligosaccharides and polysaccharides.
Medicine: It is used in the synthesis of pharmaceuticals and as a solvent for drug formulations.
Industry: It is used as a solvent in the production of lithium batteries and as an etching solution for PTFE.
Wirkmechanismus
2,2-Dimethoxyethane-1,1-diol acts as a bidentate ligand for metal cations, forming coordination complexes. This property makes it useful in organometallic chemistry. It also acts as a solvent, facilitating various chemical reactions by dissolving reactants and providing a medium for the reaction to occur.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethoxymethane
- Ethylene glycol dimethyl ether
- Diethylene glycol dimethyl ether
Uniqueness
2,2-Dimethoxyethane-1,1-diol is unique due to its high boiling point and ability to act as a bidentate ligand. This makes it a preferred solvent in reactions requiring higher temperatures and in organometallic chemistry.
Eigenschaften
Molekularformel |
C4H10O4 |
|---|---|
Molekulargewicht |
122.12 g/mol |
IUPAC-Name |
2,2-dimethoxyethane-1,1-diol |
InChI |
InChI=1S/C4H10O4/c1-7-4(8-2)3(5)6/h3-6H,1-2H3 |
InChI-Schlüssel |
YWUQYMIRVHPYAY-UHFFFAOYSA-N |
Kanonische SMILES |
COC(C(O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



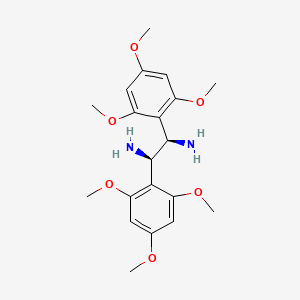



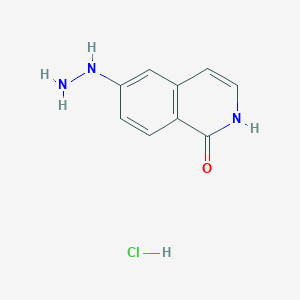
![Benzyl 6-iodospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B15247843.png)
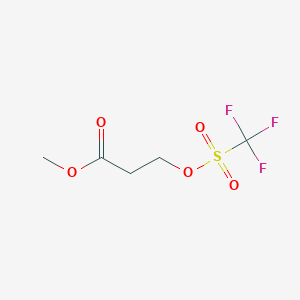
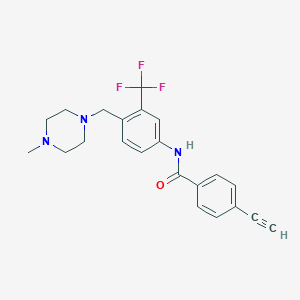
![tert-butyl (4aR,9aR)-3-oxo-4a,5,6,8,9,9a-hexahydro-4H-[1,4]oxazino[2,3-d]azepine-7-carboxylate](/img/structure/B15247865.png)
